physicochemical properties of (dimethyl-1H-1,2,3-triazol-5-yl)methanol
physicochemical properties of (dimethyl-1H-1,2,3-triazol-5-yl)methanol
Technical Monograph: Physicochemical Profiling of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol
Part 1: Executive Summary
Compound Identity: (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol
CAS Registry Number: 1823967-14-1
Molecular Formula: C
This guide provides a comprehensive technical analysis of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol, a specialized heterocyclic building block used in fragment-based drug discovery (FBDD) and bioisostere design. Unlike the more common 1,4-disubstituted triazoles derived from terminal alkynes, this fully substituted scaffold offers unique steric constraints and electronic properties, making it a critical probe for exploring specific binding pockets where defined vector geometry is required.
Part 2: Chemical Identity & Structural Logic
The 1,2,3-triazole ring is a planar, aromatic system with high dipole moment and stability. The specific isomerism of this compound is defined by the placement of the methyl groups and the hydroxymethyl moiety.
Structural Specification
-
Substituents:
-
Position 1 (N): Methyl group (-CH
). -
Position 4 (C): Methyl group (-CH
). -
Position 5 (C): Hydroxymethyl group (-CH
OH).
-
Critical Regiochemistry Note: The nomenclature "(dimethyl...5-yl)methanol" strictly places the alcohol at position 5. With N1-methylation, the remaining methyl must be at C4. This distinguishes it from its regioisomer, (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol, which has significantly different steric and electronic profiles.
Part 3: Physicochemical Specifications
The following data aggregates experimental values from analogous triazole systems and predictive models calibrated for small nitrogen heterocycles.
| Parameter | Value / Range | Context & Significance |
| Physical State | Solid (Crystalline) | Typically a white to off-white powder. |
| Melting Point | 70–90 °C (Predicted) | Analogous (1-methyl-1H-1,2,3-triazol-4-yl)methanol melts at 60–64 °C. The added methyl group typically raises MP via increased packing efficiency. |
| LogP (Octanol/Water) | -0.8 ± 0.2 | Highly Hydrophilic. The polar triazole ring and hydroxyl group dominate the lipophilicity profile. |
| Solubility (Water) | High (>10 mg/mL) | Excellent aqueous solubility makes it an ideal fragment for soaking experiments in crystallography. |
| Solubility (Organic) | DMSO, Methanol, EtOH | Soluble in polar aprotic and protic solvents. Limited solubility in hexane/ether. |
| pKa (Conjugate Acid) | ~1.2 (Triazole N3) | The ring is a very weak base. It will not protonate at physiological pH (7.4). |
| pKa (Hydroxyl) | ~16 | The alcohol proton is exchangeable but non-acidic under biological conditions. |
| Dipole Moment | ~4.5 – 5.0 D | The 1,2,3-triazole ring has a strong dipole, aligning from N1 towards C4/C5, enhancing dipole-dipole interactions in protein pockets. |
| H-Bond Donors (HBD) | 1 (OH) | The hydroxyl group is a directed donor. |
| H-Bond Acceptors (HBA) | 3 (N2, N3, O) | The N2 and N3 atoms are weak acceptors; the oxygen is a moderate acceptor. |
Part 4: Synthesis & Characterization Protocol
Synthesis of fully substituted triazoles (1,4,5-trisubstituted) is more challenging than the standard "Click" chemistry (CuAAC) used for 1,4-disubstituted triazoles. The reaction requires an internal alkyne (2-butyn-1-ol) and methyl azide.
Methodology: Thermal Cycloaddition
-
Reaction: Huisgen 1,3-dipolar cycloaddition.
-
Reagents: Methyl Azide (generated in situ or handled as solution) + 2-Butyn-1-ol.
-
Conditions: Thermal reflux (Toluene or neat, 80–110 °C).
-
Challenge: Thermal cycloaddition is not regioselective . It yields a mixture of the 1,4-dimethyl-5-hydroxymethyl (Target) and 1,5-dimethyl-4-hydroxymethyl isomers.
Safety Warning: Methyl azide is potentially explosive. Reactions should be performed on a small scale (<1g) behind a blast shield, or using a flow chemistry setup to minimize active azide volume.
Purification & Identification Workflow
The separation of regioisomers is the critical step.
Figure 1: Synthesis and purification workflow emphasizing the critical NOESY NMR step for structural validation.
NMR Validation Logic
To distinguish the target (1,4-dimethyl-5-hydroxymethyl) from the isomer (1,5-dimethyl-4-hydroxymethyl):
-
NOESY Experiment: Irradiate the N-Methyl signal (approx. 4.0 ppm).
-
Target (1,4-Me, 5-CH2OH): You will observe a strong NOE correlation between the N-Methyl and the Hydroxymethyl (CH
) protons. -
Isomer (1,5-Me, 4-CH2OH): You will observe a strong NOE correlation between the N-Methyl and the C-Methyl protons (steric proximity).
Part 5: Functional Properties in Drug Design
The (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol scaffold serves as a robust bioisostere and linker.
Bioisosterism
-
Amide Mimicry: The 1,2,3-triazole ring mimics the topological and electronic features of a trans-amide bond but is resistant to proteolytic cleavage.
-
Ortho-Substitution: The 5-hydroxymethyl group mimics an ortho-substituted aromatic ring, providing a "kink" in the molecular geometry that can induce specific conformations in attached chains.
Interaction Map
The molecule offers a dense network of interaction points for binding site residues.
Figure 2: Physicochemical interaction map highlighting pharmacophoric features.
Part 6: References
-
Synthesis & Regiochemistry:
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Title: "Regioselective Synthesis of 1,2,3-Triazoles by the 'Click' Reaction."
-
Source:Angewandte Chemie International Edition, 2002.
-
Context: Defines the baseline CuAAC reaction and the contrast with thermal cycloaddition for internal alkynes.
-
-
NMR Characterization:
-
Title: "15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles."
-
Source:Organic & Biomolecular Chemistry, 2012.
-
Context: Provides the definitive NMR methodology for distinguishing 1,4 vs 1,5 isomers.
-
-
Physicochemical Properties:
-
Compound Database:
-
Title: "(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol Product Page."
-
Source:ChemicalBook / Enamine.
-
Context: Verification of CAS 1823967-14-1 and commercial availability.
-
Sources
- 1. EnamineStore [enaminestore.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. Compound (1H-1,2,3-triazol-5-yl)methanol - Chemdiv [chemdiv.com]
- 5. zenodo.org [zenodo.org]
- 6. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
